tert-butyl N-methyl-N-[2-methyl-1-(piperazin-1-yl)propan-2-yl]carbamate
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Overview
Description
tert-Butyl N-methyl-N-[2-methyl-1-(piperazin-1-yl)propan-2-yl]carbamate is a synthetic organic compound with a complex structure It is characterized by the presence of a tert-butyl group, a piperazine ring, and a carbamate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-methyl-N-[2-methyl-1-(piperazin-1-yl)propan-2-yl]carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperazine Derivative: The piperazine ring is functionalized with a suitable alkylating agent to introduce the desired substituents.
Carbamate Formation: The functionalized piperazine is then reacted with tert-butyl chloroformate in the presence of a base to form the carbamate group.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-methyl-N-[2-methyl-1-(piperazin-1-yl)propan-2-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the carbamate group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
tert-Butyl N-methyl-N-[2-methyl-1-(piperazin-1-yl)propan-2-yl]carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including its use as a drug candidate or in drug delivery systems.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-butyl N-methyl-N-[2-methyl-1-(piperazin-1-yl)propan-2-yl]carbamate involves its interaction with specific molecular targets. The piperazine ring can interact with receptors or enzymes, modulating their activity. The carbamate group may also play a role in the compound’s binding affinity and specificity. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-(2-aminoethyl)carbamate
- tert-Butyl (2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethyl)carbamate
- tert-Butyl 2-(methylamino)ethylcarbamate
Uniqueness
tert-Butyl N-methyl-N-[2-methyl-1-(piperazin-1-yl)propan-2-yl]carbamate is unique due to its specific combination of functional groups and structural features. The presence of the piperazine ring and the tert-butyl carbamate moiety provides distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
CAS No. |
2901099-72-5 |
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Molecular Formula |
C14H29N3O2 |
Molecular Weight |
271.40 g/mol |
IUPAC Name |
tert-butyl N-methyl-N-(2-methyl-1-piperazin-1-ylpropan-2-yl)carbamate |
InChI |
InChI=1S/C14H29N3O2/c1-13(2,3)19-12(18)16(6)14(4,5)11-17-9-7-15-8-10-17/h15H,7-11H2,1-6H3 |
InChI Key |
KCXQEFOYZISPAO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(C)(C)CN1CCNCC1 |
Origin of Product |
United States |
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